

Technical Support Center: Peracetic Acid

Material Compatibility

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Compound of Interest

Compound Name: *Persteril*

Cat. No.: *B1230563*

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Welcome to the Technical Support Center for addressing material compatibility issues with peracetic acid (PAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting appropriate materials for use with PAA and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is peracetic acid and why is it a concern for material compatibility?

Peracetic acid (PAA) is a strong oxidizing agent used for a wide range of disinfection and sterilization applications. Its high reactivity, while effective against microorganisms, can also lead to the degradation of various materials, including plastics, metals, and elastomers. Incompatible materials can corrode, crack, swell, or become brittle, compromising the integrity of your experimental setup and potentially leading to leaks or contamination.

Q2: Which materials are generally considered compatible with peracetic acid?

Generally, high-grade stainless steel (like 316L), PTFE, and PVDF exhibit excellent resistance to PAA. However, compatibility is dependent on factors such as PAA concentration, temperature, and contact time. Always consult specific chemical compatibility charts for the materials and conditions you are using.

Q3: My polycarbonate equipment is showing signs of crazing after disinfection with PAA. What is happening and what are the alternatives?

Polycarbonate is known to be susceptible to chemical attack from strong oxidizing agents like peracetic acid, leading to environmental stress cracking, which appears as fine cracks or "crazing" on the surface. This can compromise the structural integrity of the equipment.

For applications requiring transparency and PAA resistance, consider these alternatives:

- Acrylic (PMMA): Offers good optical clarity and better resistance to PAA than polycarbonate in some cases.
- Borosilicate Glass: Provides excellent chemical resistance to a wide range of chemicals, including PAA, and is highly transparent.
- Silicone: Certain grades of silicone can be a suitable flexible and transparent alternative.^[1]

Q4: I've noticed a discoloration on my stainless steel surfaces after using PAA. Is this corrosion?

Discoloration on stainless steel can be an early sign of corrosion, particularly if a lower grade of stainless steel (e.g., 304) is used, or if the PAA solution is at a high concentration or temperature. It can also be caused by impurities in the water used to dilute the PAA or by residues left on the surface. It is advisable to clean the surface thoroughly and monitor for any further changes. If pitting or etching is observed, discontinue use with that grade of stainless steel.

Q5: Can I use PVC tubing with peracetic acid solutions?

PVC has limited resistance to peracetic acid and may become brittle or discolor over time, especially at higher concentrations and temperatures.^[2] For critical applications or prolonged exposure, it is recommended to use more resistant materials like PTFE or PVDF tubing.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments involving peracetic acid.

Problem	Possible Causes	Recommended Actions
Plastic tubing becomes brittle and cracks.	The plastic material is not resistant to the oxidizing effects of PAA. This is common with materials like PVC and some lower-grade polyethylenes. [2]	Immediately replace the tubing with a material known to be compatible with PAA, such as PTFE, PVDF, or high-density polyethylene (HDPE) for certain applications. Refer to the material compatibility tables below.
Elastomeric seals (O-rings, gaskets) are swelling, softening, or leaking.	The elastomer is absorbing the PAA solution or is chemically degrading. Materials like EPDM and natural rubber can be particularly susceptible.	Replace the seals with a more resistant elastomer like Viton® (FKM) or a perfluoroelastomer (FFKM), especially for concentrated PAA solutions. [3] For lower concentrations, some silicone grades may be suitable.
Metal components (valves, fittings) show signs of corrosion (pitting, rust).	The metal is not sufficiently resistant to the corrosive nature of PAA. This is common with mild steel, copper, brass, and galvanized iron.	Replace the components with high-grade stainless steel (316 or 316L) or other resistant alloys. Ensure proper passivation of stainless steel surfaces.
PAA solution appears to be losing its concentration faster than expected.	The PAA may be decomposing due to contact with incompatible materials (e.g., certain metals acting as catalysts), high temperatures, or elevated pH.	Ensure all wetted parts of your system are made of compatible materials. Store PAA solutions in a cool, dark place and in appropriate containers (e.g., HDPE, stainless steel).
Unexpected experimental results or contamination.	Leachates from degrading materials may be contaminating your solutions. Incompatible materials can	Verify the compatibility of all components in your experimental setup. If material degradation is suspected, perform a blank run with just

release plasticizers,
monomers, or metal ions.

the solvent to check for
leached substances.

Data Presentation: Material Compatibility with Peracetic Acid

The following tables summarize the compatibility of various materials with peracetic acid. The data is a compilation from various sources and should be used as a general guide. It is crucial to perform specific testing for your unique operating conditions (concentration, temperature, and duration of exposure).

Metals

Material	PAA Concentration	Temperature (°C)	Corrosion Rate (mpy)	Compatibility Rating
Aluminum (99.5%)	100 - 400 ppm	21	0	A - Excellent
Stainless Steel 304	100 - 400 ppm	21	0	A - Excellent
Stainless Steel 316	100 - 400 ppm	21	0	A - Excellent
Mild Steel	100 ppm	21	34.1	C - Not Recommended
200 ppm	21	53.8	C - Not Recommended	
400 ppm	21	78.1	C - Not Recommended	
Copper	100 ppm	21	1.9	A - Excellent
200 ppm	21	23.1	C - Not Recommended	
400 ppm	21	54.0	C - Not Recommended	
Galvanized Iron	100 ppm	21	5.4	B - Fair
200 ppm	21	19.4	C - Not Recommended	
400 ppm	21	49.5	C - Not Recommended	

Rating Key:

- A - Excellent: < 5 mpy (mils per year)
- B - Fair: 5.1 - 10 mpy

- C - Not Recommended: > 10 mpy

Plastics

Material	PAA Concentration	Temperature (°C)	Observed Effects	Compatibility Rating
Polypropylene (PP)	up to 15%	20	Cracking on bending.	B - Limited Resistance[2][4]
Polyethylene (PE)	up to 17%	25	Service life depends on temperature and grade.	B - Limited Resistance[2]
Polyvinyl Chloride (PVC)	up to 17%	25	May become brittle.	B - Limited Resistance[2]
Polytetrafluoroethylene (PTFE)	up to 17%	25	No significant effect.	A - Excellent[2]
Polyvinylidene Fluoride (PVDF)	up to 17%	25	No significant effect.	A - Excellent[2]
Acrylonitrile Butadiene Styrene (ABS)	up to 17%	25	Incompatible.	C - Not Recommended[2]
Polycarbonate (PC)	General Use	Ambient	Prone to stress cracking and crazing.	C - Not Recommended

Elastomers

Material	PAA Concentration	Temperature (°C)	Observed Effects	Compatibility Rating
Silicone Rubber	up to 17%	25	Bleached and slightly rigid.	B - Limited Resistance[2]
EPDM	up to 17%	25	Softened, tacky.	B/C - Limited to Not Recommended[2]
Viton® (FKM)	< 1%	Ambient	Good resistance.	A - Excellent[3]
Higher Concentrations	Ambient	Performance varies with grade.	B - Limited Resistance[2]	
Natural Rubber	up to 17%	25	Incompatible.	C - Not Recommended[2]
Nitrile Rubber (Buna-N)	up to 17%	25	Incompatible.	C - Not Recommended[2]

Experimental Protocols

Protocol 1: Material Compatibility Testing - Immersion Method (Based on ASTM G31-72 for Metals and ASTM D543-06 for Plastics/Elastomers)

Objective: To determine the resistance of a material to peracetic acid by immersion.

Materials:

- Test specimens of the material with known surface area and weight.
- Peracetic acid solution of the desired concentration.

- Inert container (e.g., glass, PTFE).
- Analytical balance.
- Calipers.
- Mechanical testing equipment (e.g., tensile tester).

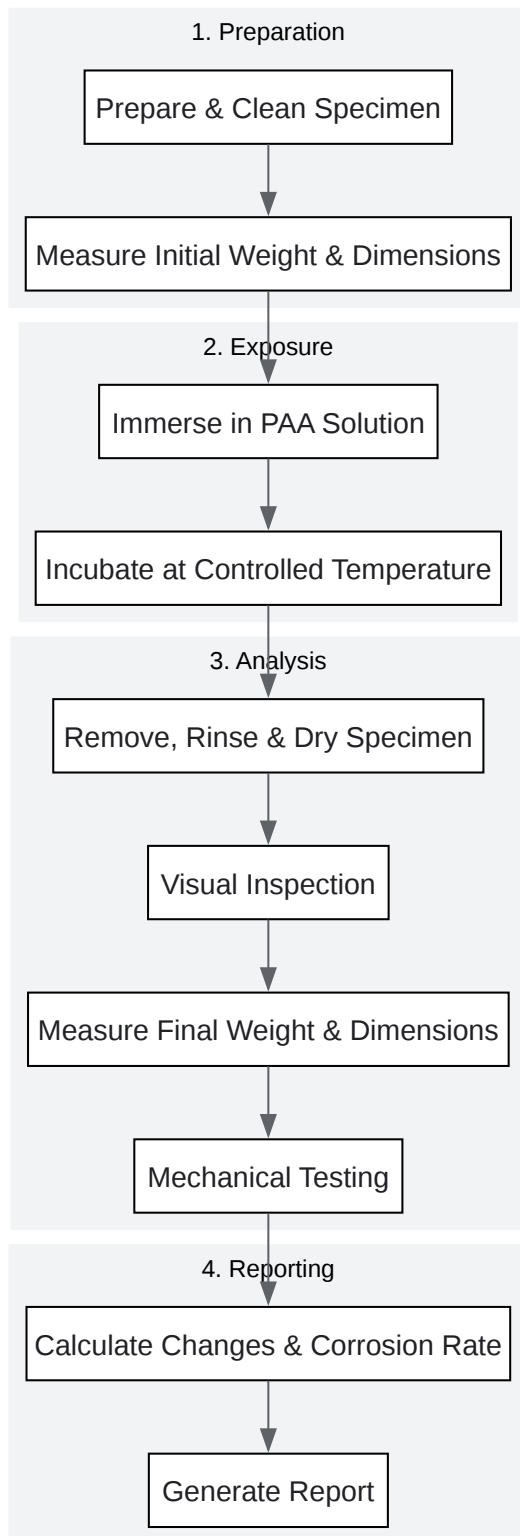
Methodology:

- Specimen Preparation:
 - Clean the test specimens to remove any surface contaminants.
 - Measure the dimensions of each specimen to calculate the surface area.
 - Weigh each specimen to the nearest 0.1 mg.
 - For mechanical testing, prepare additional control specimens that will not be exposed to PAA.
- Immersion:
 - Place the specimens in the inert container.
 - Pour the PAA solution into the container, ensuring the specimens are fully submerged and not in contact with each other.
 - Cover the container to prevent evaporation and contamination.
 - Store the container at a constant temperature for a specified duration (e.g., 24 hours, 7 days, 30 days).
- Post-Immersion Analysis:
 - Carefully remove the specimens from the solution.
 - Rinse the specimens with deionized water and dry them thoroughly.

- Visually inspect the specimens for any changes in appearance (e.g., discoloration, cracking, swelling, pitting).
- Weigh the dried specimens to determine the change in weight.
- Measure the dimensions to determine any swelling or shrinkage.
- Conduct mechanical tests (e.g., tensile strength, elongation at break) on the exposed specimens and compare the results to the control specimens.
- Data Reporting:
 - Report the change in weight as a percentage of the original weight.
 - For metals, calculate the corrosion rate in mils per year (mpy).
 - Report the percentage change in dimensions.
 - Report the percentage change in mechanical properties.

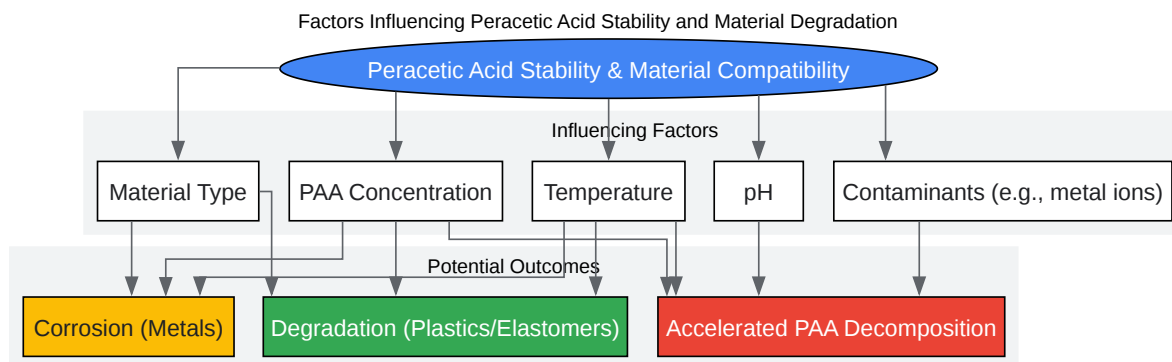
Visualizations

Experimental Workflow for Material Compatibility Testing



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Experimental Workflow Diagram



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